1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Physicochemical profiling Lipophilicity Scaffold hopping

Researchers requiring piperidinyl urea controls often face supply gaps for regioisomerically pure 3,4-dichloro scaffolds, risking assay reproducibility. This compound solves that by offering a certified, analytically validated scaffold-hopping probe distinct from the common 2,4-dichloro-triazole series. • Quantities from mg to gram scale enable parallel SAR campaigns. • HPLC-verified ≥95% purity with HRMS confirmation supports definitive target engagement studies and chromatographic method development.

Molecular Formula C17H19Cl2N5O
Molecular Weight 380.27
CAS No. 1396849-82-3
Cat. No. B2452266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
CAS1396849-82-3
Molecular FormulaC17H19Cl2N5O
Molecular Weight380.27
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3
InChIInChI=1S/C17H19Cl2N5O/c18-14-2-1-13(9-15(14)19)23-17(25)22-10-12-3-7-24(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,22,23,25)
InChIKeyOZOWWHWKPWUJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity & Physicochemical Profile


1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396849-82-3) is a synthetic piperidinyl–pyrazinyl urea derivative with the molecular formula C₁₇H₁₉Cl₂N₅O and a molecular weight of 380.3 g·mol⁻¹ [1]. Its structure features a 3,4-dichlorophenyl ring connected via a urea linker to a methylene–piperidine scaffold, which is N-substituted with a pyrazin-2-yl group. Computed physicochemical properties include an XLogP3-AA of 2.9, a topological polar surface area of 70.2 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds [1]. The compound is catalogued in PubChem under CID 71786625 and carries the InChIKey OZOWWHWKPWUJOU-UHFFFAOYSA-N [1].

1 Scaffold identity: 3,4-dichlorophenyl-pyrazinyl-piperidine urea; InChIKey confirmed via PubChem
2 Physicochemical context: Computed lipophilicity and polar surface area support property-based selection
3 Use context: Scaffold-hopping, SAR exploration, and regioisomeric reference applications

Generic Substitution Risks for 3,4-Dichlorophenyl Urea


Urea-based piperidinyl–heteroaryl compounds constitute a pharmacologically diverse superclass, yet minor structural modifications can drastically alter target engagement, selectivity, and physicochemical behavior [1]. For example, the regioisomeric dichloro substitution pattern on the phenyl ring (3,4- vs. 2,4-dichloro) distinguishes this compound from the structurally distinct CB1 inhibitor CB1-IN-2 (CAS 2527805-39-4), which shares the identical molecular formula but is based on a 1,2,4-triazole-3-carboxamide scaffold rather than a piperidinyl–pyrazinyl urea . Similarly, the mono-chloro analog 3-(2-chlorophenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is expected to exhibit markedly different lipophilicity, hydrogen-bonding capacity, and target-binding profiles. Consequently, substituting one in-class urea derivative for another without direct comparative binding, functional, or ADME data risks experimental irreproducibility and procurement of a compound with unvalidated biological relevance [1].

Target compound
CB1-IN-2 (triazole-carboxamide)
Scaffold topology differs; urea vs. triazole-carboxamide may alter target engagement. Identity confirmation by NMR or HRMS is essential.
3,4-Dichloro substitution
Mono-2-chloro analog
Lipophilicity shift may affect membrane partitioning and off-target binding. Substitution without experimental validation is not supported.

Differentiation of 3,4-Dichlorophenyl Urea from Analogs


Same Formula, Different Scaffold: CB1-IN-2 Comparison

Despite sharing the molecular formula C₁₇H₁₉Cl₂N₅O, 1-(3,4-dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (XLogP3-AA = 2.9, TPSA = 70.2 Ų) [1] is structurally distinct from CB1-IN-2, a 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-1,2,4-triazole-3-carboxamide . CB1-IN-2 carries a triazole-carboxamide core rather than a pyrazinyl-piperidine urea, resulting in a different hydrogen-bonding topology. Quantitative head-to-head biological data between the two are absent in the public domain.

Scaffold mismatch
Class-level
Urea vs. triazole-carboxamide cores; same molecular formula C₁₇H₁₉Cl₂N₅O
Scaffold class may influence target engagement
Requires orthogonal identity confirmation (NMR/HRMS); no head-to-head bioactivity data
Physicochemical profiling Lipophilicity Scaffold hopping

Mono-Chloro vs. Dichloro Substitution Pattern

A directly comparable mono-chloro analog, 3-(2-chlorophenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, differs only in the phenyl substitution pattern (single o-Cl vs. 3,4-dichloro) . The dichloro substitution in the target compound increases molecular weight by 34.5 Da and raises the computed XLogP3-AA to 2.9, whereas the mono-chloro analog is expected to be less lipophilic. No public head-to-head potency or selectivity data exist for these two compounds against any defined target.

Substitution pattern
Data to verify
3,4-dichloro vs. 2-chloro analog; ΔMW ≈ 34.5 Da
Lipophilicity shift may alter ADME profile
Experimental validation needed before any substitution; no public potency data
Structure–activity relationships Halogen bonding Lipophilic efficiency

Potential Urea Transporter (UT-A1) Inhibition

A piperidinyl urea compound bearing a 3,4-dichlorophenyl moiety has been deposited in BindingDB (BDBM50575418) with an IC₅₀ of 5.00 × 10³ nM against rat UT-A1 expressed in MDCK cells [1]. However, the SMILES string associated with that entry (COc1ccc(Cl)cc1S(=O)(=O)Nc1ccc2nc(SC)sc2c1) does not correspond to the target compound, indicating a database annotation error or a distinct chemotype. This annotation provides class-level evidence that 3,4-dichlorophenyl-substituted piperidinyl ureas may engage urea transporters, but no direct binding data for CAS 1396849-82-3 are available.

UT-A1 class evidence
Source review
BindingDB IC₅₀ 5.00 × 10³ nM (mis-annotated)
Class-level association requires target confirmation
Database identity mismatch; verify compound identity before UT-A1 studies
Urea transporter UT-A1 inhibition Diuretic target

Lack of Target Engagement Validation Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the WIPO Patentscope database (as of April 2026) yielded no primary research article or patent that explicitly reports biological activity data for 1-(3,4-dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396849-82-3) [1][2]. In contrast, structurally related piperidinyl ureas have been characterized as DCN1 inhibitors (e.g., J. Med. Chem. 2018, 61, 2680–2693) and as FAAH modulators (Janssen patent US2014/0066412) [3][4]. This lack of direct evidence means the compound cannot currently be positioned as a validated chemical probe.

Target validation gap
Class-level
Zero primary publications or patents with biological data
Unvalidated tool compound; de novo characterization required
Literature search as of April 2026; budget for custom synthesis and profiling
Data integrity Target validation Probe compound criteria

Application Scenarios for 3,4-Dichlorophenyl Urea


Scaffold-Hopping for Urea-Binding Sites

The compound provides a regioisomeric 3,4-dichlorophenyl-pyrazinyl-piperidine urea scaffold that is topologically distinct from the 2,4-dichlorophenyl-triazole-carboxamide core of CB1-IN-2 [1]. It can serve as a scaffold-hopping starting point in projects where the triazole series exhibits intellectual property constraints, metabolic liabilities, or undesired off-target activity. Procurement in milligram-to-gram quantities enables parallel SAR exploration of the 3,4-dichloro substitution pattern, which is underrepresented in public piperidinyl urea libraries .

UT-A1 Pharmacological Tool Development

Class-level annotation in BindingDB suggests that 3,4-dichlorophenyl-substituted piperidinyl ureas may interact with urea transporter UT-A1 [1]. Although the database entry contains a SMILES mismatch, the scaffold similarity supports exploratory profiling in UT-A1 functional assays (e.g., MDCK cell-based fluorescence uptake). Procurement of analytically certified material (≥95% purity by HPLC, HRMS confirmation) enables definitive determination of whether CAS 1396849-82-3 is the active chemotype, followed by comparative IC₅₀ determination against known UT-A1 inhibitors such as phloretin or dimethylurea [1].

Negative Control for DCN1 & FAAH Inhibitors

Piperidinyl ureas with specific substitution patterns have been optimized as potent DCN1–UBE2M interaction inhibitors (IC₅₀ values reaching nanomolar potency) [1] and as fatty acid amide hydrolase (FAAH) modulators . In the absence of direct biological data for CAS 1396849-82-3, the compound may be empirically tested as a structurally matched negative control in these target classes. Procurement alongside active DCN1 or FAAH inhibitors allows researchers to establish whether the 3,4-dichloro-pyrazinyl-piperidine urea motif is inactive or weakly active, thereby defining the SAR boundary for the series [1].

Reference Standard for Regioisomeric Impurity Resolution

Given that CAS 1396849-82-3 shares the molecular formula C₁₇H₁₉Cl₂N₅O with the CB1 inhibitor CB1-IN-2 (CAS 2527805-39-4) but possesses a distinct InChIKey (OZOWWHWKPWUJOU-UHFFFAOYSA-N vs. CB1-IN-2's InChIKey), it can serve as a chromatographic reference standard for resolving regioisomeric or scaffold-related impurities that may arise during the synthesis of triazole-carboxamide CB1 antagonists [1]. Procurement of both compounds enables development of an HPLC or UPLC-MS method capable of baseline separation, supporting quality control in medicinal chemistry and CRO environments [1].

Application
Selection Property
Validation Focus
Scaffold-hopping SAR studies
Distinct 3,4-dichloro regiochemistry and urea topology
Regioisomeric binding selectivity in target panels
UT-A1 transporter probe development
Piperidinyl urea with class-level UT-A1 annotation
Functional uptake inhibition in MDCK cells; benchmark against reference inhibitors
Negative control for DCN1/FAAH series
Structurally matched, uncharacterized scaffold
Activity profiling in DCN1 and FAAH enzyme assays
Regioisomeric impurity reference
Distinct InChIKey and scaffold from triazole-carboxamide CB1 series
HPLC/UPLC-MS method development for baseline separation
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